molecular formula C15H12N4O3 B2601351 N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide CAS No. 489403-95-4

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

Cat. No.: B2601351
CAS No.: 489403-95-4
M. Wt: 296.286
InChI Key: PARXIKHGYQKPEB-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of organic compounds that are structurally similar to benzimidazole, which consists of a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-vis spectroscopy . These techniques can provide information about the compound’s functional groups, molecular geometry, and electronic structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be predicted using computational methods and confirmed through experimental measurements. These properties can include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, molar refractivity, and others .

Scientific Research Applications

Mechanism of Action and Biological Impact

Benzimidazoles, including derivatives similar to N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide, are recognized for their role in agriculture and medicine, primarily as fungicides and anthelmintic drugs. Their mode of action is often linked to the inhibition of microtubule assembly, binding specifically to tubulin. This mechanism is not only pivotal in antifungal activities but also serves as a basis for experimental cancer chemotherapeutic applications. The research into benzimidazoles aids in understanding cell biology and molecular genetics, particularly the structure and function of microtubules, which are essential for cell division and replication. This understanding paves the way for potential applications in targeting cancer cell proliferation (Davidse, 1986).

Anticancer Potential

Benzimidazole derivatives have shown a broad spectrum of biological activities due to their structural similarity to the naturally occurring nucleotides. Their application in cancer research has been highlighted, with derivatives showing promise as anticancer agents through mechanisms such as DNA intercalation, enzyme inhibition, and tubulin disruption. The research focuses on the synthesis of benzimidazole derivatives that can act as potent anticancer agents, highlighting the importance of substituents for enhancing potency and selectivity. This ongoing research underscores the potential of benzimidazole derivatives in developing targeted anticancer therapies (Akhtar et al., 2019).

Antimicrobial and Antiparasitic Applications

The structure-activity relationship (SAR) of benzimidazole derivatives has been extensively studied, showing significant antimicrobial and antiparasitic properties. These compounds have been investigated for their potential against a variety of pathogens, offering a foundation for the development of new therapeutic agents. The versatile chemical structure of benzimidazoles allows for the synthesis of compounds with targeted activity against specific pathogens, contributing to the treatment of infectious diseases (Saganuwan, 2020).

Drug Repurposing and Relabeling

Research into benzimidazole antihelminthics has revealed their potential beyond antiparasitic applications, particularly in cancer therapy. These compounds have been identified as having anticancer activities, including disrupting microtubule polymerization and inducing apoptosis. Their long history of use in treating parasitic infections suggests a broad, safe spectrum for cancer treatment. This aspect of benzimidazole research highlights the potential for repurposing existing drugs for new therapeutic applications, offering a cost-effective strategy for drug development (Son et al., 2020).

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can depend on the specific compound. Some general hazards might include acute toxicity and eye irritation . Always refer to the material safety data sheet (MSDS) for specific safety information.

Future Directions

Research on benzimidazole derivatives is ongoing, with many potential applications in medicinal chemistry. Future research directions might include the design of new benzimidazole derivatives with improved safety and efficacy, the investigation of new synthetic methods, and the exploration of new biological activities .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, to which this compound belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

It is known that benzimidazole derivatives can have a broad range of effects on cells . For instance, some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Molecular Mechanism

It is known that benzimidazole derivatives can bind to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This can lead to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and deplete their glycogen stores .

Temporal Effects in Laboratory Settings

It is known that the compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .

Dosage Effects in Animal Models

It is known that some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Metabolic Pathways

It is known that benzimidazole derivatives can have a broad range of effects on metabolic pathways .

Transport and Distribution

It is known that benzimidazole derivatives can have a broad range of effects on cells .

Subcellular Localization

It is known that benzimidazole derivatives can have a broad range of effects on cells .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXIKHGYQKPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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